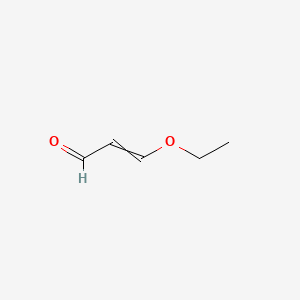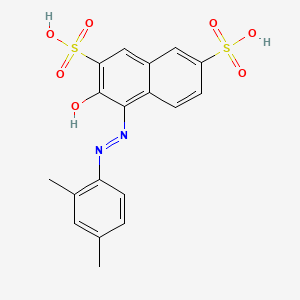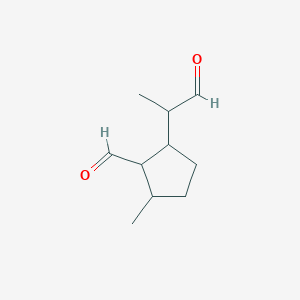
4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes acetoxy, decyloxy, isopropoxy, and methoxycarbonyl functional groups attached to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the quinoline core or the ester groups, resulting in the formation of alcohols or amines.
Substitution: The presence of multiple functional groups allows for various substitution reactions, such as nucleophilic substitution at the acetoxy or isopropoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of novel materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Acetoxy-6-decyloxy-7-isopropoxyquinoline: Lacks the methoxycarbonyl group.
4-Acetoxy-6-decyloxy-3-methoxycarbonylquinoline: Lacks the isopropoxy group.
6-Decyloxy-7-isopropoxy-3-methoxycarbonylquinoline: Lacks the acetoxy group.
Uniqueness: 4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline is unique due to the presence of all four functional groups, which impart distinct chemical properties and potential applications. The combination of these groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.
Properties
IUPAC Name |
methyl 4-acetyloxy-6-decoxy-7-propan-2-yloxyquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO6/c1-6-7-8-9-10-11-12-13-14-31-23-15-20-22(16-24(23)32-18(2)3)27-17-21(26(29)30-5)25(20)33-19(4)28/h15-18H,6-14H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDDWBWOYLMQJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)OC)OC(=O)C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230058 |
Source


|
| Record name | 4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80061-37-6 |
Source


|
| Record name | 4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080061376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-[(Pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B1216467.png)


